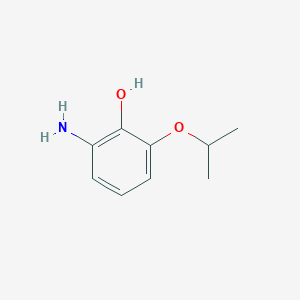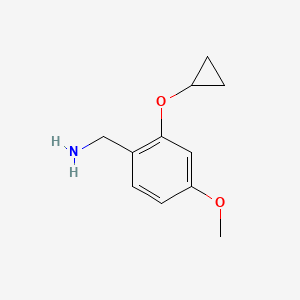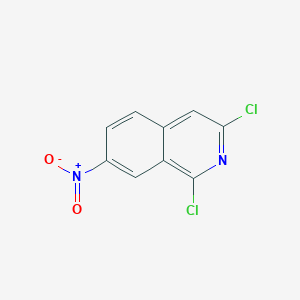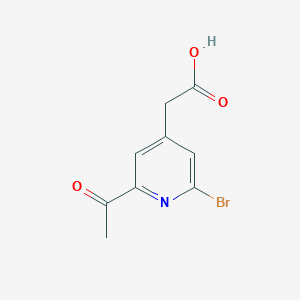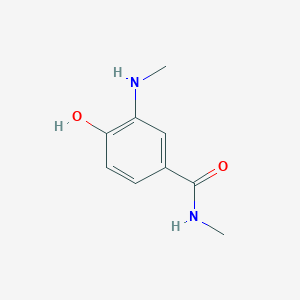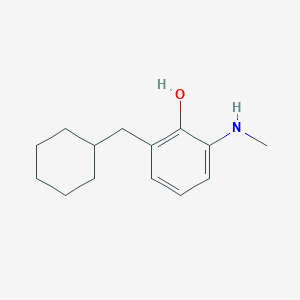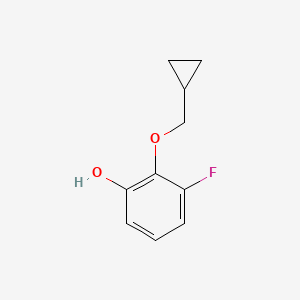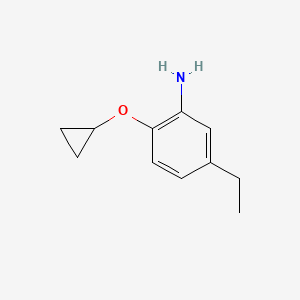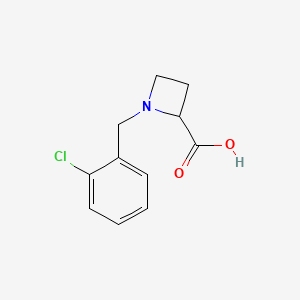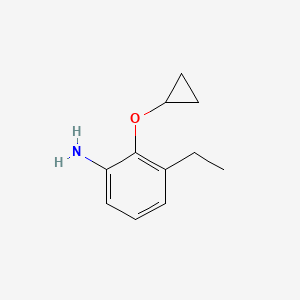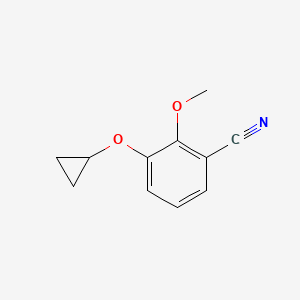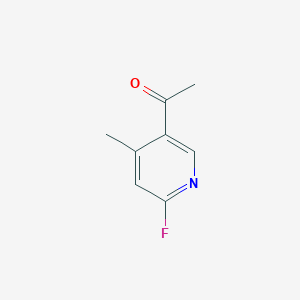
3-Tert-butoxy-5-cyclopropoxy-N-methylpyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
standard industrial organic synthesis methods, including batch and continuous flow processes, could be adapted for its production .
Análisis De Reacciones Químicas
Types of Reactions
3-Tert-butoxy-5-cyclopropoxy-N-methylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a corresponding N-oxide, while reduction could produce a more saturated amine derivative .
Aplicaciones Científicas De Investigación
3-Tert-butoxy-5-cyclopropoxy-N-methylpyridin-2-amine is primarily used in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action for 3-Tert-butoxy-5-cyclopropoxy-N-methylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors.
Comparación Con Compuestos Similares
Similar Compounds
3-Tert-butyl-5-cyclopropoxy-N-methylpyridin-2-amine: Similar structure but with a tert-butyl group instead of tert-butoxy.
5-Tert-butoxy-3-cyclopropoxy-N-methylpyridin-2-amine: Similar structure but with different positioning of functional groups.
Uniqueness
What sets 3-Tert-butoxy-5-cyclopropoxy-N-methylpyridin-2-amine apart is its unique combination of tert-butoxy and cyclopropoxy groups on the pyridine ring, which may confer distinct chemical properties and reactivity compared to its analogs .
Propiedades
Fórmula molecular |
C13H20N2O2 |
|---|---|
Peso molecular |
236.31 g/mol |
Nombre IUPAC |
5-cyclopropyloxy-N-methyl-3-[(2-methylpropan-2-yl)oxy]pyridin-2-amine |
InChI |
InChI=1S/C13H20N2O2/c1-13(2,3)17-11-7-10(16-9-5-6-9)8-15-12(11)14-4/h7-9H,5-6H2,1-4H3,(H,14,15) |
Clave InChI |
UPWWEJMZQBWYQR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC1=C(N=CC(=C1)OC2CC2)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


